molecular formula C10H8Cl2N2O2S2 B11794201 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole

Cat. No.: B11794201
M. Wt: 323.2 g/mol
InChI Key: SUEUJQASJDLOLT-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl sulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl isocyanate
  • 2,4-Dichlorophenyl hydrazine
  • 2,4-Dichlorophenyl sulfone

Uniqueness

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is unique due to its specific combination of functional groups and its thiadiazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H8Cl2N2O2S2

Molecular Weight

323.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-5-ethylsulfonylthiadiazole

InChI

InChI=1S/C10H8Cl2N2O2S2/c1-2-18(15,16)10-9(13-14-17-10)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3

InChI Key

SUEUJQASJDLOLT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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